(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a phenyl group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the phenyl group and the dichlorophenyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.
Scientific Research Applications
(3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets in biological systems. This interaction can affect various pathways, such as enzyme activity or receptor binding. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but has different applications and properties.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their potential to enhance the activity of other drugs.
Uniqueness
What sets (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its interaction with biological systems make it a versatile and valuable compound for research and industrial use.
Properties
IUPAC Name |
(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-17-10-6-11-18(23)16(17)13-27-24-20-15-9-4-5-12-19(15)25(21(20)26)14-7-2-1-3-8-14/h1-12H,13H2/b24-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQYEWRDLKSLZ-HIXSDJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=C(C=CC=C4Cl)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N\OCC4=C(C=CC=C4Cl)Cl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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